molecular formula C10H16NO5- B11102567 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)butanoate

4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)butanoate

Cat. No.: B11102567
M. Wt: 230.24 g/mol
InChI Key: ZWVCQOWPMKSZIO-UHFFFAOYSA-M
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Description

4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate is a chemical compound with the molecular formula C10H16NO5 It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with butanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include esterification reactions using acid chlorides or anhydrides, followed by purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxazolidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the oxazolidine ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The oxazolidine ring can act as a pharmacophore, binding to specific molecular targets and modulating their activity.

Comparison with Similar Compounds

4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate can be compared with other similar compounds, such as:

    4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine: This compound lacks the butanoate ester group, making it less versatile in certain applications.

    4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: This compound has a different ring structure, which may result in different chemical and biological properties.

The uniqueness of 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate lies in its combination of the oxazolidine ring and the butanoate ester group, providing a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C10H16NO5-

Molecular Weight

230.24 g/mol

IUPAC Name

4-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)butanoate

InChI

InChI=1S/C10H17NO5/c1-9(2)10(3,15)11(8(14)16-9)6-4-5-7(12)13/h15H,4-6H2,1-3H3,(H,12,13)/p-1

InChI Key

ZWVCQOWPMKSZIO-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N(C(=O)O1)CCCC(=O)[O-])(C)O)C

Origin of Product

United States

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